molecular formula C20H33NO2 B11968656 2'-(Dodecyloxy)acetanilide CAS No. 27046-09-9

2'-(Dodecyloxy)acetanilide

Cat. No.: B11968656
CAS No.: 27046-09-9
M. Wt: 319.5 g/mol
InChI Key: GYWGKBMXOOAFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-(Dodecyloxy)acetanilide is an acetanilide derivative featuring a dodecyloxy (C₁₂H₂₅O-) substituent at the 2' position of the aromatic ring. Specifically, it serves as a monomer in the synthesis of conjugated polymers like P3T-DDTPA (poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline)), which are designed to achieve low band gaps for optoelectronic applications . The dodecyloxy group enhances solubility in organic solvents, facilitating polymer processing.

Properties

CAS No.

27046-09-9

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

N-(2-dodecoxyphenyl)acetamide

InChI

InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-14-17-23-20-16-13-12-15-19(20)21-18(2)22/h12-13,15-16H,3-11,14,17H2,1-2H3,(H,21,22)

InChI Key

GYWGKBMXOOAFBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Dodecyloxy)acetanilide typically involves the reaction of aniline with acetic anhydride in the presence of a dodecyloxy group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]

In this reaction, aniline reacts with acetic anhydride to form acetanilide, which is then further reacted with a dodecyloxy group to yield 2’-(Dodecyloxy)acetanilide .

Industrial Production Methods

Industrial production of 2’-(Dodecyloxy)acetanilide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2’-(Dodecyloxy)acetanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecyloxybenzoic acid, while reduction may produce dodecyloxyaniline .

Scientific Research Applications

2’-(Dodecyloxy)acetanilide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(Dodecyloxy)acetanilide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect pathways related to inflammation and pain .

Comparison with Similar Compounds

Table 1: Key Properties of Acetanilide Derivatives

Compound Name CAS No. Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
2'-(Dodecyloxy)acetanilide - C₂₀H₃₃NO₂ 2'-(C₁₂H₂₅O) ~319.49 (estimated) Polymer synthesis (low band gap)
Acetanilide 103-84-4 C₈H₉NO None 135.17 Solubility: 5.5 g/L (water, 25°C); precursor in pharmaceuticals
2'-Chloroacetanilide 533-17-5 C₈H₈ClNO 2'-Cl 169.61 Melting point: 88–90°C; used in organic synthesis
4'-Chloro-2',5'-dimethoxyacetoacetanilide 4433-79-8 C₁₂H₁₅ClNO₄ 4'-Cl, 2',5'-OCH₃ 272.71 Dye intermediate (azoic coupling)
N-Acetylprocainamide 22047-25-2 C₁₅H₂₃N₃O₂ 4'-(diethylaminoethyl) group 277.41 Cardiotoxic metabolite; LD₅₀ (mouse): 380 mg/kg (intraperitoneal)
2'-(Trifluoromethyl)acetanilide 455-14-1 C₉H₈F₃NO 2'-CF₃ 203.18 Moderately toxic (LD₅₀: 1210 mg/kg, oral, mouse)

Key Findings from Comparative Analysis

Structural Influence on Solubility :

  • The dodecyloxy group in this compound imparts high lipophilicity, making it suitable for organic-soluble polymer matrices . In contrast, unsubstituted acetanilide (water solubility: 5.5 g/L) is more hydrophilic .
  • Chlorine (e.g., 2'-Chloroacetanilide) and trifluoromethyl (e.g., 2'-(Trifluoromethyl)acetanilide) substituents reduce aqueous solubility but enhance reactivity in electrophilic substitutions .

Thermal and Biological Activity: 2'-Chloroacetanilide has a melting point of 88–90°C, higher than acetanilide (114°C), likely due to halogen-induced intermolecular forces . N-Acetylprocainamide exhibits significant toxicity (LD₅₀: 380 mg/kg in mice), highlighting how alkylamino groups can introduce biological risks .

Applications in Industry :

  • 4'-Chloro-2',5'-dimethoxyacetoacetanilide is critical in dye manufacturing as a coupling component for azo dyes .
  • The dodecyloxy derivative’s role in low band gap polymers underscores its utility in advanced materials for solar cells or LEDs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.